molecular formula C4H9N3O3S B1388387 3-Oxopiperazine-1-sulfonamide CAS No. 878386-22-2

3-Oxopiperazine-1-sulfonamide

Cat. No. B1388387
M. Wt: 179.2 g/mol
InChI Key: ONBCOARFCGLSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Oxopiperazine-1-sulfonamide is C4H9N3O3S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Sulfonamides, including 3-Oxopiperazine-1-sulfonamide, can undergo a range of chemical reactions. They are not readily biodegradable and have potential to cause various side effects .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • The synthesis of these compounds involves sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • The results of these syntheses have led to the development of important sulfur-containing compounds .
  • Biophysical Reviews

    • Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .
    • They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • The most common method of synthesis involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .
    • The outcomes of these syntheses have led to the development of drugs that treat various conditions .
  • Springer

    • Four kinds of covalent organic framework (COF) materials were synthesized for the adsorption of five sulfonamides .
    • Optimization experiments regarding the adsorption time, vortex speed, and pH were carried out to improve adsorption efficiency .
    • The results of these experiments have led to the development of efficient adsorption methods .
  • Veterinary Medicine

    • Sulfamethazine (SMZ) is a commonly used sulfonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
    • Sulfadiazine (SDZ) is another frequently employed sulfonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
    • The synthesis of these drugs often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .
    • The outcomes of these syntheses have led to the development of drugs that treat various conditions in animals .
  • Medicinal Chemistry

    • Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
    • The synthesis of these compounds involves sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • The results of these syntheses have led to the development of important sulfur-containing compounds .
  • Environmental Science

    • Covalent organic framework (COF) materials have been synthesized for the adsorption of sulfonamides .
    • Optimization experiments regarding the adsorption time, vortex speed, and pH were carried out to improve adsorption efficiency .
    • The results of these experiments have led to the development of efficient adsorption methods .
  • Veterinary Medicine

    • Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
    • Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
    • The synthesis of these drugs often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .
    • The outcomes of these syntheses have led to the development of drugs that treat various conditions in animals .
  • Medicinal Chemistry

    • Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
    • The synthesis of these compounds involves sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • The results of these syntheses have led to the development of important sulfur-containing compounds .
  • Environmental Science

    • Covalent organic framework (COF) materials have been synthesized for the adsorption of sulfonamides .
    • Optimization experiments regarding the adsorption time, vortex speed, and pH were carried out to improve adsorption efficiency .
    • The results of these experiments have led to the development of efficient adsorption methods .

Safety And Hazards

While specific safety data for 3-Oxopiperazine-1-sulfonamide is not available, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-oxopiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCOARFCGLSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopiperazine-1-sulfonamide

Synthesis routes and methods

Procedure details

The subtitle compound was prepared according to the procedure outlined in Example 62 step i) using 2-oxopiperazine (0.5 g) and sulfamide (0.45 g) to give a beige solid. Yield: 0.83 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopiperazine-1-sulfonamide
Reactant of Route 2
3-Oxopiperazine-1-sulfonamide
Reactant of Route 3
3-Oxopiperazine-1-sulfonamide
Reactant of Route 4
3-Oxopiperazine-1-sulfonamide
Reactant of Route 5
3-Oxopiperazine-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-Oxopiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.